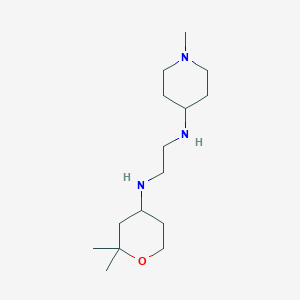![molecular formula C9H17NO5 B12639714 Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate CAS No. 920753-44-2](/img/structure/B12639714.png)
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate typically involves the esterification of amino acids. One common method is the reaction of an amino acid with ethyl chloroformate in the presence of a base such as pyridine. This reaction produces the ethyl ester of the amino acid, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.
Applications De Recherche Scientifique
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2S)-4-aminobutanoate: Similar in structure but lacks the ethoxycarbonyl group.
Ethyl (2S)-4-hydroxybutanoate: Similar but lacks the amino group.
Ethyl (2S)-4-(methoxycarbonyl)amino-2-hydroxybutanoate: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interactions that other similar compounds may not be able to, making it valuable in various applications .
Propriétés
Numéro CAS |
920753-44-2 |
|---|---|
Formule moléculaire |
C9H17NO5 |
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
ethyl (2S)-4-(ethoxycarbonylamino)-2-hydroxybutanoate |
InChI |
InChI=1S/C9H17NO5/c1-3-14-8(12)7(11)5-6-10-9(13)15-4-2/h7,11H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1 |
Clé InChI |
CQISKPGEUORWHY-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCNC(=O)OCC)O |
SMILES canonique |
CCOC(=O)C(CCNC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)
![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)



![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)


![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)

